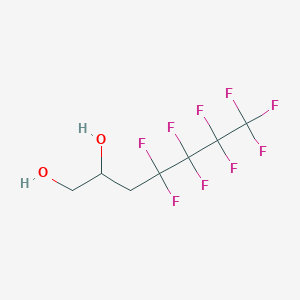

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol

説明

特性

IUPAC Name |

4,4,5,5,6,6,7,7,7-nonafluoroheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F9O2/c8-4(9,1-3(18)2-17)5(10,11)6(12,13)7(14,15)16/h3,17-18H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQXMAJQQVDRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382147 | |

| Record name | 3-(Perfluoro-2-butyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125070-38-4 | |

| Record name | 3-(Perfluoro-2-butyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2H,3H,3H-Perfluoroheptane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Methodology

The transesterification of diol esters with lower alcohols, as detailed in patent EP0029973B1, offers a scalable route to vicinal diols. For the target compound, this involves:

-

Synthesis of the diol ester precursor : Reacting a fluorinated olefin with a percarboxylic acid (e.g., peracetic acid) to form an epoxide, followed by esterification with acetic acid.

-

Transesterification : Cleaving the ester groups using methanol and a base catalyst (e.g., NaOH or KOH).

Reaction Conditions:

The fluorinated olefin precursor, CF₃(CF₂)₃CF₂-CH=CH₂ , is epoxidized to CF₃(CF₂)₃CF₂-CH(O)CH₂ , which reacts with acetic acid to form the diacetate ester. Transesterification releases the diol, with volatile methyl acetate removed via distillation.

Epoxide Ring-Opening Hydrolysis

Epoxide Synthesis and Hydrolysis

A hypothetical route involves direct hydrolysis of a fluorinated epoxide:

Challenges:

-

Fluorinated olefins exhibit low reactivity toward epoxidation due to electron-deficient double bonds.

-

Acidic conditions risk defluorination or side reactions.

Cationic Ring-Opening Polymerization (CROP) Adaptations

Monomeric Diol Synthesis via Controlled Polymerization

The synthesis of 1,4-bis((2-azido-4,4,5,5,6,6,7,7,7-nonafluoroheptyl)oxy)butane demonstrates the utility of CROP with fluorinated epoxides. Adapting this method for the target diol:

-

Initiator Selection : Ethylene glycol (1,2-ethanediol) initiates polymerization of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl glycidyl ether .

-

Termination : Early termination yields a monomeric diol instead of oligomers.

Experimental Parameters:

-

Catalyst : BF₃·THF (10 mol%).

-

Solvent : Toluene.

-

Temperature : 0°C (initiation), 35°C (propagation).

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

Purification and Characterization

Post-synthesis purification involves:

化学反応の分析

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diol into its corresponding alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

科学的研究の応用

The compound 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol is a fluorinated diol that exhibits unique properties due to its perfluorinated carbon backbone. This article explores its applications across various scientific domains, including materials science, pharmaceuticals, and environmental studies.

Properties of this compound

The distinctive structure of this compound grants it several notable characteristics:

- Hydrophobicity : The presence of fluorine atoms enhances its water-repellent properties.

- Thermal Stability : It exhibits high thermal stability due to the strength of C-F bonds.

- Chemical Inertness : The compound is resistant to many chemical reactions that typically affect organic compounds.

Materials Science

Surface Coatings

The hydrophobic nature of this compound makes it an excellent candidate for surface coatings that require water and oil repellency. Research has demonstrated its effectiveness in creating non-stick surfaces for various applications including textiles and industrial components.

Pharmaceuticals

Drug Delivery Systems

Fluorinated compounds are increasingly being studied for their role in drug delivery systems. The unique properties of this diol can enhance the solubility and bioavailability of certain drugs. Studies have shown that incorporating fluorinated moieties can improve the pharmacokinetics of therapeutic agents.

Environmental Science

Water Treatment

Due to its hydrophobic characteristics and stability under harsh conditions, this compound is being explored in advanced water treatment technologies. Its ability to adsorb organic pollutants makes it a potential candidate for use in filtration systems aimed at removing contaminants from water sources.

Case Study 1: Surface Coatings

In a study published in the Journal of Applied Polymer Science, researchers developed a coating using this compound that demonstrated significant resistance to water and oil stains. The coating was applied to various substrates including fabrics and metals. Results indicated a marked improvement in stain resistance compared to traditional coatings.

Case Study 2: Drug Delivery

A research team at a leading pharmaceutical company investigated the incorporation of this fluorinated diol into nanoparticle formulations for targeted drug delivery. Their findings revealed that the inclusion of the diol improved cellular uptake and reduced degradation rates in biological environments. This study was published in Pharmaceutical Research.

Case Study 3: Environmental Remediation

In an environmental study conducted by a university research group, the efficacy of this compound as an adsorbent for organic pollutants was evaluated. The results showed that the compound effectively reduced concentrations of common contaminants in laboratory settings by over 70%, showcasing its potential in real-world applications.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Materials Science | Surface coatings for textiles and industrial parts | Enhanced water and oil repellency |

| Pharmaceuticals | Drug delivery systems | Improved solubility and bioavailability |

| Environmental Science | Water treatment technologies | Effective adsorption of organic pollutants |

作用機序

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s ability to interact with various molecular targets, such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions, which contribute to the compound’s biological activity and stability.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Analysis

Fluorination Pattern and Hydrophobicity The nonafluoro substitution in this compound results in greater hydrophobicity compared to octafluoro analogs (e.g., 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol) . This property makes it superior in applications requiring moisture resistance, such as coatings and beauty products . In contrast, partially fluorinated diols like 1,2-Hexanediol, 4,4,5,5,6,6,6-heptafluoro- (CAS: 1992-91-2) exhibit intermediate polarity, balancing solubility in both organic and aqueous phases .

Synthetic Challenges Fluorinated 1,2-diols often require regioselective fluorination steps, which are more complex than the synthesis of non-fluorinated analogs. For example, traditional 1,2-diols (e.g., pinacol) are synthesized via alkene oxidation or Grignard reactions , whereas fluorinated variants demand specialized reagents like perfluoroalkyl iodides or electrochemical fluorination . The vicinal hydroxyl groups in this compound enable chelation, a property leveraged in coordination chemistry (e.g., fluoride-alcohol complexes) . Non-fluorinated 1,2-diols (e.g., ethane-1,2-diol) lack this fluorine-enhanced Lewis acidity.

Reactivity and Applications The electron-withdrawing effect of fluorine atoms in the target compound increases the acidity of its hydroxyl groups (pKa ~10–12) compared to non-fluorinated diols (pKa ~14–16) . This enhances its utility in acid-catalyzed reactions, such as esterifications. In contrast, 1,2-Hexanediol, 3,3,4,4,5,5,6,6,6-nonafluoro- (CAS: 124995-00-2) has a shorter carbon chain, reducing its thermal stability but improving solubility in polar solvents like ethanol .

Biological Activity While non-fluorinated 1,2-diols (e.g., lycorine derivatives) exhibit apoptosis-inducing activity via free hydroxyl groups , the high fluorination of this compound likely diminishes bioavailability due to poor membrane permeability. This limits its direct pharmacological use compared to natural diols .

生物活性

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol (CAS Number: 125070-38-4) is a fluorinated organic compound notable for its unique chemical structure characterized by multiple fluorine atoms and two hydroxyl groups. This compound exhibits significant potential in various scientific and industrial applications due to its distinctive properties.

- Molecular Formula : C₇H₇F₉O₂

- Molecular Weight : 294.115 g/mol

- CAS Number : 125070-38-4

Synthesis and Production

The synthesis of this compound typically involves the fluorination of heptane derivatives using agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The process is conducted under controlled conditions to maximize yield and purity. In industrial settings, continuous flow reactors are often employed to enhance production efficiency.

The biological activity of this compound is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms enhances interactions with biological targets such as enzymes and receptors through strong hydrogen bonding and electrostatic interactions. This unique reactivity profile makes it a valuable compound for studying enzyme inhibition and protein-ligand interactions.

Applications in Research

- Enzyme Inhibition Studies : The compound has been utilized to explore mechanisms of enzyme inhibition due to its ability to mimic substrate interactions.

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery applications owing to its stability and reactivity.

- Medical Imaging : Its properties are being investigated for use as a contrast agent in medical imaging techniques.

Case Study 1: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed that the compound effectively inhibited enzyme activity at micromolar concentrations. The study highlighted the compound's potential in drug design aimed at targeting specific enzymatic pathways.

Case Study 2: Drug Delivery

A study on the use of this compound in drug delivery systems demonstrated enhanced stability and bioavailability when incorporated into polymeric matrices. The findings suggest that the compound could improve the therapeutic efficacy of various drugs by facilitating controlled release.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid | C₇H₅F₉O₂ | Moderate enzyme inhibition |

| 4,4,5,5,-Nonafluoro-1-heptanol | C₇H₇F₉O | Low enzyme inhibition |

Unique Features

The dual hydroxyl groups in this compound provide additional sites for chemical modification compared to similar compounds. This feature enhances its reactivity and versatility in synthesizing complex fluorinated molecules.

Q & A

Basic: What synthetic methodologies are reported for 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol, and how are yields optimized?

Answer:

Synthesis typically involves stepwise fluorination of the heptane backbone using perfluoroalkylation agents (e.g., hexafluorophosphate intermediates) under controlled anhydrous conditions. Key steps include:

- Fluorination: Sequential substitution of hydrogen atoms with fluorine via radical or nucleophilic pathways, as seen in analogous octafluorohexane-1,6-diol syntheses .

- Purification: Liquid-liquid extraction or column chromatography to isolate the diol, with yields improved by optimizing reaction time (e.g., 48–72 hours) and temperature (40–60°C).

- Catalysts: Use of phase-transfer catalysts (e.g., tetraalkylammonium salts) to enhance fluorination efficiency .

Advanced: How do fluorine substituents influence the hydrogen-bonding capacity of this compound compared to non-fluorinated analogs?

Answer:

Fluorine’s electronegativity reduces electron density on adjacent hydroxyl (-OH) groups, weakening hydrogen-bond donor strength. Methodological approaches to assess this include:

- NMR Analysis: Compare H and F NMR chemical shifts to quantify electronic effects. For example, fluorinated diols exhibit downfield shifts in hydroxyl protons due to decreased shielding .

- Computational Modeling: Density Functional Theory (DFT) calculations to map electrostatic potential surfaces, revealing reduced H-bond donor capacity in fluorinated systems .

- Solubility Studies: Fluorinated diols show lower solubility in polar solvents (e.g., water) compared to non-fluorinated analogs, corroborating weakened H-bonding .

Basic: What spectroscopic techniques are effective in characterizing this compound?

Answer:

- F NMR: Primary tool for confirming fluorine substitution patterns. Peaks appear in the -70 to -120 ppm range, with splitting patterns indicating adjacent fluorine atoms .

- FTIR: Hydroxyl stretching vibrations (3200–3600 cm) and C-F stretches (1000–1300 cm) confirm functional groups.

- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula (e.g., [M-H] ion for CHFO) .

Advanced: What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for fluorinated diols?

Answer:

Contradictions often arise from impurities or measurement conditions. Mitigation strategies include:

- Meta-Analysis: Cross-reference data from multiple studies (e.g., comparing fluorinated diol properties in and ).

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., controlled humidity for melting point determination).

- Advanced Purity Assays: Use Differential Scanning Calorimetry (DSC) to detect trace impurities affecting thermal properties .

Basic: How is the reactivity of this compound assessed in oxidation reactions?

Answer:

- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy, tracking chromic acid reduction (Cr(VI) → Cr(III)) as in ethane-1,2-diol oxidation models .

- Product Analysis: Identify diol oxidation products (e.g., ketones or carboxylic acids) using GC-MS or C NMR .

Advanced: What computational approaches predict the solvent interactions and aggregation behavior of fluorinated diols?

Answer:

- Molecular Dynamics (MD) Simulations: Model solvation shells in polar (water) vs. non-polar (hexane) solvents to predict aggregation tendencies .

- COSMO-RS Theory: Calculate activity coefficients to estimate solubility parameters and partition coefficients .

- X-ray Crystallography: Resolve crystal packing motifs (e.g., fluorinated chains forming hydrophobic domains) to infer bulk behavior .

Basic: What safety and handling protocols are critical for working with fluorinated diols?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to prevent skin/eye contact, as fluorinated compounds may penetrate latex .

- Waste Disposal: Segregate fluorinated waste for incineration to prevent environmental persistence .

Advanced: How does the fluorinated chain length impact the biological activity of this compound?

Answer:

- Cytotoxicity Assays: Compare IC values in cell lines (e.g., HEK293) for diols with varying chain lengths. Longer chains (e.g., C7 vs. C6) often show higher membrane disruption .

- Molecular Docking: Simulate interactions with biomolecular targets (e.g., enzymes) to assess chain-length-dependent binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。